Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
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Overview
Description
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate is an organic compound with the molecular formula C15H17ClO4 It is a derivative of naphthalene and contains a chloro, methoxy, and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloro-5-methoxy-1-tetralone and methyl acrylate.
Reaction Conditions: The key steps involve the condensation of 8-chloro-5-methoxy-1-tetralone with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate can be compared with other similar compounds, such as:
Methyl 6-methoxy-5-methyl-1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate: Similar structure but different functional groups.
Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring instead of a naphthalene ring.
Methyl 4-(3-chloro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyridine ring and different substitution pattern.
Properties
CAS No. |
792-43-8 |
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Molecular Formula |
C15H17ClO4 |
Molecular Weight |
296.74 g/mol |
IUPAC Name |
methyl 3-(8-chloro-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoate |
InChI |
InChI=1S/C15H17ClO4/c1-19-13-5-4-11(16)10-7-9(3-6-14(18)20-2)8-12(17)15(10)13/h4-5,9H,3,6-8H2,1-2H3 |
InChI Key |
DPCVBZKLGCBATN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CC(CC2=O)CCC(=O)OC |
Origin of Product |
United States |
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